molecular formula C9H10N4 B2425177 3-(4H-1,2,4-triazol-4-ylmethyl)aniline CAS No. 1249332-95-3

3-(4H-1,2,4-triazol-4-ylmethyl)aniline

Cat. No.: B2425177
CAS No.: 1249332-95-3
M. Wt: 174.207
InChI Key: NXPMKEWNSXIJNP-UHFFFAOYSA-N
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Description

3-(4H-1,2,4-triazol-4-ylmethyl)aniline is an organic compound with the molecular formula C9H10N4 and a molecular weight of 174.207.

Scientific Research Applications

3-(4H-1,2,4-triazol-4-ylmethyl)aniline has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

Target of Action

Compounds with similar structures, such as 4-(1h-1,2,4-triazol-1-yl)benzoic acid hybrids, have been found to exhibit potent inhibitory activities against cancer cell lines like mcf-7 and hct-116 .

Mode of Action

Related compounds have been shown to inhibit the proliferation of cancer cells by inducing apoptosis .

Biochemical Pathways

Related compounds have been associated with the induction of apoptosis in cancer cells , which involves a series of biochemical events leading to changes in cell morphology, nuclear condensation, DNA fragmentation, and ultimately cell death.

Result of Action

Related compounds have been shown to inhibit the proliferation of cancer cells by inducing apoptosis . Apoptosis is a form of programmed cell death that occurs in multicellular organisms, which is a crucial process in eliminating damaged cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4H-1,2,4-triazol-4-ylmethyl)aniline typically involves the reaction of aniline derivatives with triazole intermediates. One common method involves the use of nitrogen anion intermediates arylated with halogenated aromatics . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-(4H-1,2,4-triazol-4-ylmethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline moiety, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of corresponding nitro or azo compounds.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of alkylated or acylated aniline derivatives.

Comparison with Similar Compounds

Similar Compounds

    3-(4H-1,2,4-Triazol-4-yl)aniline: Similar structure but lacks the methyl group on the triazole ring.

    (4-Methyl-4H-1,2,4-triazol-3-yl)methanol: Contains a hydroxyl group instead of an aniline moiety.

Uniqueness

3-(4H-1,2,4-triazol-4-ylmethyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-(1,2,4-triazol-4-ylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c10-9-3-1-2-8(4-9)5-13-6-11-12-7-13/h1-4,6-7H,5,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXPMKEWNSXIJNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)CN2C=NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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